molecular formula C8H18MgO2 B1354438 Magnesium tert-butoxide CAS No. 32149-57-8

Magnesium tert-butoxide

Cat. No. B1354438
CAS RN: 32149-57-8
M. Wt: 170.53 g/mol
InChI Key: RTKCPZYOLXPARI-UHFFFAOYSA-N
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Description

Magnesium tert-butoxide is a white crystalline solid characterized by its magnesium and tert-butoxide functional groups . It is commonly used as a strong base and nucleophile in various reactions, including Grignard reactions and alkylations . It is also used as a pharmaceutical intermediate and in deprotonation reactions for organic syntheses .


Synthesis Analysis

The compound can be synthesized by reacting diethylmagnesium with tert-butanol in dry hexanes for 24 hours . The solvent is then removed in vacuo to give a white powder . Another method involves adding trimethyl carbinol ester and catalyzer TZB in a reaction vessel, then under nitrogen protection, adding rudimentary magnesium alkoxide, refluxing for 0.5-5 hours, and finally washing and drying the gained filter cake .


Molecular Structure Analysis

The molecular structure of Magnesium tert-butoxide is Mg(OR)2, where R is an alkyl group . The compound has a molecular weight of 170.53 g/mol .


Chemical Reactions Analysis

Magnesium tert-butoxide is used in various chemical reactions. It is used in deprotonation reactions for organic syntheses . It is also used in the preparation of certain medicines .


Physical And Chemical Properties Analysis

Magnesium tert-butoxide has a flash point of 11.7 °C and a boiling point of 84.6 °C at 760 mmHg . It is supplied in the form of a white to gray powder . It is highly sensitive to moisture .

Scientific Research Applications

Pharmaceutical Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Magnesium tert-butoxide is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.

Synthesis of Adefovir

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Magnesium tert-butoxide is used in the improved synthesis of the antiviral drug adefovir . Adefovir is used clinically for the treatment of infections caused by the hepatitis B virus (HBV) and the herpes simplex virus (HSV) .
  • Methods of Application: The synthesis involves the use of an iodide reagent which affords higher yields than previous approaches and allows for reactions to be conducted up to 10 g in scale under milder conditions .
  • Results or Outcomes: The improved synthesis of adefovir using Magnesium tert-butoxide results in higher yields and milder reaction conditions .

Nanoparticle Synthesis

  • Scientific Field: Nanotechnology
  • Application Summary: Magnesium tert-butoxide has been utilized in the synthesis of nanoparticles.
  • Results or Outcomes: The use of Magnesium tert-butoxide in nanoparticle synthesis can lead to the successful production of various types of nanoparticles. The specific results or outcomes can vary widely depending on the particular type of nanoparticles being synthesized.

Chemical Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound has also been a part of chemical synthesis processes.
  • Results or Outcomes: The use of Magnesium tert-butoxide in chemical synthesis can lead to the successful production of various chemical compounds. The specific results or outcomes can vary widely depending on the particular chemical synthesis process.

Catalyst in Chemical Reactions

  • Scientific Field: Catalysis
  • Application Summary: Magnesium tert-butoxide is used as a catalyst in various chemical reactions.
  • Results or Outcomes: The use of Magnesium tert-butoxide as a catalyst can enhance the efficiency and selectivity of various chemical reactions. The specific results or outcomes can vary widely depending on the particular chemical reaction.

Development of Battery Technologies

  • Scientific Field: Electrochemistry
  • Application Summary: Magnesium tert-butoxide is used in the development of new battery technologies.
  • Results or Outcomes: The use of Magnesium tert-butoxide in the development of battery technologies can lead to the creation of more efficient and sustainable energy storage solutions. The specific results or outcomes can vary widely depending on the particular type of battery technology being developed.

Elimination Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: Magnesium tert-butoxide is used in elimination reactions, which are fundamental to organic chemistry .
  • Methods of Application: It can be used in E2 elimination reactions, which are carried out with relatively strong bases, such as alkoxides (deprotonated alcohols) .
  • Results or Outcomes: The use of Magnesium tert-butoxide in elimination reactions can lead to the successful production of various organic compounds. The specific results or outcomes can vary widely depending on the particular reaction .

Synthesis of High Purity Compounds

  • Scientific Field: Materials Science
  • Results or Outcomes: The use of Magnesium tert-butoxide in the synthesis of high purity compounds can lead to the successful production of various materials. The specific results or outcomes can vary widely depending on the particular compound being synthesized .

Synthesis of High Purity Compounds

  • Scientific Field: Materials Science
  • Results or Outcomes: The use of Magnesium tert-butoxide in the synthesis of high purity compounds can lead to the successful production of various materials. The specific results or outcomes can vary widely depending on the particular compound being synthesized .

Production of Strong and Lightweight Aluminum-Magnesium Alloys

  • Scientific Field: Metallurgy
  • Application Summary: Magnesium tert-butoxide is used in the creation of strong and lightweight aluminum-magnesium alloys .
  • Results or Outcomes: The use of Magnesium tert-butoxide in the creation of aluminum-magnesium alloys can lead to the production of strong and lightweight materials. The specific results or outcomes can vary widely depending on the particular type of alloy being created .

Safety And Hazards

Magnesium tert-butoxide is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if inhaled and reacts violently with water .

Future Directions

The Magnesium Tert-Butoxide market is marked by a dynamic and rapidly changing competitive landscape. A multitude of players, spanning from well-established industry leaders to pioneering startups, compete for market share and supremacy . The growth trajectory in the Magnesium Tert-Butoxide market is intricately linked with an unwavering commitment to continuous improvement . Companies that make the deliberate choice to prioritize the ongoing refinement of their processes, products, and customer experiences position themselves as true market leaders .

properties

IUPAC Name

magnesium;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9O.Mg/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKCPZYOLXPARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18MgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185921
Record name Magnesium 2-methylpropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium 2-methylpropan-2-olate

CAS RN

32149-57-8
Record name Magnesium 2-methylpropan-2-olate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032149578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium 2-methylpropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium 2-methylpropan-2-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9.0 g (370 mmol) of powdered magnesium (Timminco <150 μm) were suspended in 480 g of water-free THF in a 1 liter double-walled glass reaction vessel with a reflex cooler, internal thermometer and drip funnel and was mixed with 1.9 g (11 mmol, 3 mol %) of anthracene. The mixture was then heated to 50° C. After approximately 20 minutes the solution became orange in colour due to the formation of the Mg-anthracene adduct. 51 g (750 mmol) of isoprene were then dipped in within 10 min, and stirring took place for 1.5 hours at an internal temperature of between 50 and 55° C. A sample was taken and was titrated for total base content: the base content of 0.29 mmol/g was equivalent to reaction of approximately 21% of the total magnesium used. A mixture of 58 g of t-butanol (780 mmol) and 6 g of isoprene (90 mmol) was then added within 130 minutes. In the course of this care was taken to see that the colour deriving from the Mg-anthracene complex did not disappear.
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
double-walled glass
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
480 g
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
51 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
58 g
Type
reactant
Reaction Step Six
Quantity
6 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium tert-butoxide
Reactant of Route 2
Magnesium tert-butoxide
Reactant of Route 3
Magnesium tert-butoxide
Reactant of Route 4
Magnesium tert-butoxide
Reactant of Route 5
Magnesium tert-butoxide
Reactant of Route 6
Magnesium tert-butoxide

Citations

For This Compound
98
Citations
T Pietrzak, M Kubisiak, I Justyniak… - … A European Journal, 2016 - Wiley Online Library
… It highlights the oxygenation of the enone to epoxide with the formation of magnesium tert-butoxide followed by the exchange of the alkoxide ligand by TBHP. We did not formulate the …
DL Riley, DR Walwyn, CD Edlin - Organic Process Research & …, 2016 - ACS Publications
… Key improvements in the process route include the refinement of the second stage through the replacement of the problematic magnesium tert-butoxide (MTB) with a 1:1 ratio of a …
Number of citations: 18 pubs.acs.org
DJ Jones, EM O'Leary… - Beilstein journal of …, 2019 - beilstein-journals.org
… While the standard approach to adefovir relies heavily on the use of magnesium tert-butoxide, an expensive, troublesome and capricious reagent, our improved synthesis of adefovir …
Number of citations: 11 www.beilstein-journals.org
V Liautard, M Birepinte, C Bettoli, M Pucheault - Catalysts, 2018 - mdpi.com
… The oxidation of primary and secondary alcohol was performed using pivaldehyde or bromaldehyde as the oxidant and cheap magnesium tert-butoxide as catalyst. Decent to excellent …
Number of citations: 7 www.mdpi.com
BP Derstine, JW Tomlin, CL Peck, JP Dietz… - … Process Research & …, 2020 - ACS Publications
… Further improvements include eliminating the need for problematic magnesium tert-butoxide (MTB) and significant solvent reduction by avoiding an intermediate workup. With the costs …
Number of citations: 19 pubs.acs.org
SL Gaonkar, UN Vignesh - Research on chemical intermediates, 2017 - Springer
… In addition to the above, condensing agents such as amino acid, aqueous solution of borax, perchloric acid, piperidine, boron trifluoride, alkali metal alkoxide, magnesium tert-butoxide, …
Number of citations: 193 link.springer.com
TP O'Sullivan - 2019 - sword.cit.ie
… While the standard approach to adefovir relies heavily on the use of magnesium tert-butoxide, an expensive, troublesome and capricious reagent, our improved synthesis of adefovir …
Number of citations: 0 sword.cit.ie
Y Zhao, H Zhu, S Sung, DJ Wink… - Angewandte Chemie …, 2021 - Wiley Online Library
… To our surprise, the identity of the counterion was critical to the reaction outcome: while no reaction was observed when lithium- or magnesium tert-butoxide was employed, 3-phenyl-3-…
Number of citations: 12 onlinelibrary.wiley.com
TW Butcher, JF Hartwig - Angewandte Chemie, 2018 - Wiley Online Library
… Reactions conducted with a mixture of lithium tert-butoxide and magnesium tert-butoxide afforded the opposite diastereomer (3 al′) as the major product in 45 % isolated yield and 3 al …
Number of citations: 50 onlinelibrary.wiley.com
DH Brown Ripin, DS Teager, J Fortunak… - … Process Research & …, 2010 - ACS Publications
… (3, 4) and magnesium tert-butoxide (MTB). (5) Our trials with various hindered alkoxide bases and with lithium hexamethyldisilazide (Table 1) show that magnesium tert-butoxide (MTB) …
Number of citations: 66 pubs.acs.org

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